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Abstract

Evategrel (also known as CG-0255) is an innovative, third-generation antiplatelet agent
currently in Phase 3 clinical development for the treatment and prevention of thromboembolic
diseases, including acute coronary syndrome, ischemic stroke, and atherosclerosis.[1] As a
potent and selective antagonist of the P2Y12 receptor, Evategrel represents a significant
advancement in antiplatelet therapy. This technical guide provides a comprehensive overview
of its chemical structure, physicochemical properties, mechanism of action, and metabolic
pathway. It also details relevant experimental protocols for its evaluation and presents a
visualization of its signaling cascade and bioactivation workflow.

Chemical Structure and Physicochemical Properties

Evategrel is a small molecule with the chemical formula C21H26CINO7S. Its structure is
characterized by a piperidine core, a chlorophenyl moiety, and a thioester side chain that is
crucial for its prodrug nature.

IUPAC Name: (2)-2-((R)-1-((S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl)-4-
((((isopropoxycarbonyl)oxy)methyl)thio)piperidin-3-ylidene)acetic acid
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CAS Number: 2760609-74-1

Property Value Source
Molecular Formula C21H26CINO7S --INVALID-LINK--
Molecular Weight 471.95 g/mol --INVALID-LINK--
Appearance Not publicly available

Adequate for intravenous

Solubility ) --INVALID-LINK--
formulation

pKa Not publicly available

LogP Not publicly available

Mechanism of Action and Signaling Pathway

Evategrel is a prodrug that, once metabolized to its active form (H4), acts as an irreversible
antagonist of the P2Y12 receptor on the surface of platelets. The P2Y12 receptoris a G
protein-coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-
mediated platelet activation and aggregation.

By binding to the P2Y12 receptor, the active metabolite of Evategrel prevents ADP from
initiating the downstream signaling cascade that leads to platelet activation. This inhibition of
the P2Y12 pathway ultimately reduces platelet aggregation and thrombus formation.

The signaling pathway initiated by P2Y12 receptor activation is complex. Upon ADP binding,
the receptor couples with the Gai subunit of its associated G protein. This leads to the inhibition
of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate
(cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), which normally
phosphorylates and inhibits proteins that promote platelet activation.

Furthermore, P2Y12 receptor activation stimulates the phosphoinositide 3-kinase (PI13K)/Akt
signaling pathway, which is crucial for the amplification and sustenance of platelet aggregation.
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Pharmacological Properties
Pharmacodynamics

Evategrel exhibits potent and rapid antiplatelet activity. Phase | clinical trial data indicates that
at a 10 mg oral dose, Evategrel achieves over 90% inhibition of platelet aggregation (IPA) in
less than 30 minutes.[2] Its antiplatelet effect is dose-dependent and has been shown to match
or exceed that of a 300 mg dose of clopidogrel across all tested doses.[2] Due to its irreversible
binding to the P2Y12 receptor, Evategrel provides a long-lasting antiplatelet effect.[2]

Pharmacokinetics and Metabolism

A key innovation of Evategrel lies in its metabolic activation pathway. Unlike clopidogrel, which
requires a two-step oxidation by cytochrome P450 (CYP) enzymes (primarily CYP2C19) to be
converted to its active metabolite, Evategrel is a thiol prodrug that undergoes a rapid, one-step
hydrolysis.[3][4] This reaction is catalyzed by widely distributed carboxylesterases, completely

bypassing the CYP enzyme system.[2][4]
This metabolic profile offers several significant advantages:

o Overcoming Clopidogrel Resistance: A substantial portion of the population has genetic
variations in CYP2C19 that lead to reduced metabolic activation of clopidogrel and
consequently, diminished antiplatelet effect. By avoiding the CYP pathway, Evategrel is
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expected to have a more consistent and predictable antiplatelet response across the general
population.[2]

o Rapid Onset of Action: The single-step hydrolysis allows for a much faster conversion to the
active metabolite, H4, resulting in a quicker onset of antiplatelet activity. This is particularly
advantageous in acute settings.[4]

e Reduced Drug-Drug Interactions: The reliance on CYP enzymes for clopidogrel activation
makes it susceptible to interactions with other drugs that are also metabolized by or inhibit
these enzymes. Evategrel's metabolic pathway significantly lowers the risk of such
interactions.

o Dual Formulation: Evategrel has been developed for both oral and intravenous
administration, providing flexibility in clinical use, especially in emergency situations.[4]
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Quantitative Data

Specific quantitative data from preclinical and early clinical studies, such as IC50 values,
binding affinities (Kd), and detailed pharmacokinetic parameters (e.g., half-life, Cmax, AUC),
are not extensively available in the public domain, likely due to the ongoing clinical
development and proprietary nature of the data. However, Phase | trial results have
qualitatively described Evategrel as having "excellent pharmacokinetic and pharmacodynamic
properties".[3][4]
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Parameter Value Note
IC50 (P2Y12 Receptor) Not publicly available
Binding Affinity (Kd) Not publicly available

Dose-dependent increase in

Cmax Not publicly available active metabolite observed in
Phase I.
Tmax (Active Metabolite) < 30 minutes (oral) [4]
AUC Not publicly available
) ) ) Long-lasting effect due to
Half-life Not publicly available ) ] o
irreversible binding.[2]
Inhibition of Platelet Achieved in less than 30
_ >90% at 10 mg oral dose )
Aggregation (IPA) minutes.[2]

Experimental Protocols

The evaluation of Evategrel's antiplatelet activity involves standard and specialized assays.
Below are methodologies for key experiments relevant to the characterization of P2Y12

receptor antagonists.

Synthesis of Evategrel

A detailed, step-by-step synthesis protocol for Evategrel is not publicly available. However, the
general synthetic strategy involves the creation of a thiol prodrug based on the active
metabolite of clopidogrel, H4.[4] This approach requires the synthesis of the core piperidine
structure, followed by the introduction of the 2-chlorophenyl and acetic acid moieties, and
finally, the attachment of the thiol-containing side chain with the isopropoxycarbonyl-oxy-methyl
protecting group.

In Vitro Platelet Aggregation Assay (Light Transmission
Aggregometry - LTA)

Light Transmission Aggregometry is the gold-standard method for assessing platelet function.
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Objective: To measure the ability of Evategrel's active metabolite to inhibit ADP-induced
platelet aggregation in platelet-rich plasma (PRP).

Methodology:

e Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes
containing 3.2% sodium citrate as an anticoagulant.

e PRP and PPP Preparation:

o Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed
(e.g., 200 x g for 10 minutes) at room temperature.

o The remaining blood is centrifuged at a high speed (e.g., 2000 x g for 15 minutes) to
obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

e Assay Procedure:

[e]

A sample of PRP is placed in a cuvette in an aggregometer and warmed to 37°C.
o A baseline light transmission is established.

o The active metabolite of Evategrel (or vehicle control) is added to the PRP and incubated
for a specified period.

o A platelet agonist, such as ADP (typically at a concentration of 5-20 uM), is added to
induce aggregation.

o As platelets aggregate, the turbidity of the PRP decreases, and light transmission
increases. This change is recorded over time.

o Data Analysis: The maximum aggregation percentage is calculated relative to the PPP
reference. The inhibitory effect of Evategrel's active metabolite is determined by comparing
the aggregation in its presence to that of the vehicle control.

Point-of-Care Platelet Function Testing (VerifyNow®
P2Y12 Assay)
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The VerifyNow system is a rapid, whole-blood assay used to measure the level of P2Y12
receptor blockade.

Objective: To assess the pharmacodynamic effect of Evategrel in whole blood samples.
Methodology:

o Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

e Assay Principle: The VerifyNow P2Y12 assay cartridge contains two channels.

o Channel 1 (ADP channel): Contains ADP and prostaglandin E1 (PGE1). PGEL1 is included
to reduce the contribution of the P2Y1 receptor, making the assay more specific for the
P2Y12 pathway. Fibrinogen-coated beads are also present.

o Channel 2 (TRAP channel): Contains thrombin receptor activating peptide (TRAP) to
induce maximal platelet aggregation independent of the P2Y12 receptor, serving as a
baseline.

e Procedure:

o The blood sample is added to the cartridge, which is then inserted into the VerifyNow
instrument.

o In the ADP channel, activated platelets bind to the fibrinogen-coated beads, causing
agglutination.

o The instrument measures the change in light transmittance and reports the result in
P2Y12 Reaction Units (PRU). A lower PRU value indicates a higher level of P2Y12
inhibition.

o Data Interpretation: The PRU value provides a quantitative measure of the on-treatment
platelet reactivity.

Conclusion

Evategrel is a promising new antiplatelet agent with a distinct mechanism of action and
metabolic profile that addresses several limitations of current P2Y12 inhibitors. Its rapid onset
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of action, circumvention of the problematic CYP metabolic pathway, and availability in both oral
and intravenous formulations position it as a potentially superior treatment option for a broad
range of patients with thromboembolic diseases. Further data from ongoing late-stage clinical
trials will be crucial in fully elucidating its clinical efficacy and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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